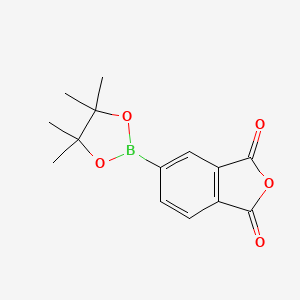
2-(5-Methyl-2-thienyl)quinoline-4-carbonyl chloride
Vue d'ensemble
Description
2-(5-Methyl-2-thienyl)quinoline-4-carbonyl chloride (MTQCC) is a chemical compound with the molecular formula C13H10ClNO2S. It is an aromatic compound containing a quinoline ring and a thiophene ring connected by a methylene bridge. MTQCC has been studied for its potential applications in various scientific fields, including synthetic organic chemistry and pharmacology.
Applications De Recherche Scientifique
Proteomics Research
2-(5-Methyl-2-thienyl)quinoline-4-carbonyl chloride: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used for labeling and detecting proteins due to its reactive chloride group, which can form stable amide bonds with amino groups in proteins .
Pharmaceutical Synthesis
In pharmaceutical research, this compound serves as an intermediate in the synthesis of various drugs. Its molecular structure allows for the introduction of the quinoline moiety, which is a common framework in many therapeutic agents .
Organic Light-Emitting Diodes (OLEDs)
The electronic properties of 2-(5-Methyl-2-thienyl)quinoline-4-carbonyl chloride make it a candidate for use in OLEDs. Its ability to transport electrons and emit light when electrically stimulated is valuable in the development of display and lighting technologies .
Analytical Chemistry
This compound can be used as a reagent in analytical chemistry to detect or quantify other substances. Its specific reactivity with certain functional groups makes it a useful tool for chemical analysis .
Material Science
In material science, 2-(5-Methyl-2-thienyl)quinoline-4-carbonyl chloride is explored for its potential in creating new materials with desirable properties like increased strength, thermal stability, or chemical resistance .
Catalysis
The compound’s structure allows it to act as a ligand in catalytic systems, potentially improving the efficiency of chemical reactions. Its use in catalysis research aims to develop more sustainable and cost-effective industrial processes .
Propriétés
IUPAC Name |
2-(5-methylthiophen-2-yl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNOS/c1-9-6-7-14(19-9)13-8-11(15(16)18)10-4-2-3-5-12(10)17-13/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQCZMFNTYBWOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N1-[(oxan-4-yl)methyl]benzene-1,2-diamine](/img/structure/B1420530.png)




